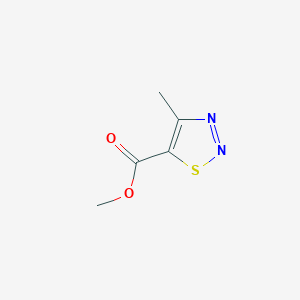

Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methylthiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3-4(5(8)9-2)10-7-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWHVXWZHNDIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428817 | |

| Record name | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183298-93-3 | |

| Record name | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183298-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Thiadiazole-5-carboxylic acid, 4-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Carbethoxyhydrazones with Thionyl Chloride

The most well-documented method involves the cyclization of carbethoxyhydrazones derived from β-keto esters. Ethyl acetoacetate reacts with carbethoxyhydrazine in methanol to form the corresponding hydrazone, which is treated with thionyl chloride (SOCl₂) to induce cyclization. For methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, methyl acetoacetate replaces ethyl acetoacetate as the starting material:

-

Hydrazone Formation :

Methyl acetoacetate and carbethoxyhydrazine condense in methanol under acidic conditions (e.g., acetic acid) to yield the carbethoxyhydrazone intermediate. This step typically achieves near-quantitative yields due to favorable equilibrium dynamics. -

Cyclization with SOCl₂ :

The hydrazone is treated with excess SOCl₂, facilitating ring closure via electrophilic sulfur incorporation. This exothermic reaction proceeds at room temperature, producing the thiadiazole ring and releasing HCl and CO₂. The crude product is purified via vacuum distillation, yielding the methyl ester in 70–75% overall efficiency.

Reaction Conditions :

-

Solvent: Methanol or ethanol

-

Temperature: 20–25°C (cyclization)

-

Key Catalyst: SOCl₂ (neat)

Mechanistic Insight :

SOCl₂ acts as both a dehydrating agent and a sulfur source. The hydrazone’s α-hydrogen is abstracted, enabling nucleophilic attack by the hydrazine nitrogen on the thiocarbonyl intermediate, followed by aromatization.

Alternative Route: Methyl Hydrazinecarboxylate and Carbon Disulfide

A second approach utilizes methyl hydrazinecarboxylate and carbon disulfide (CS₂) under basic conditions:

-

Formation of Dithiocarbazate :

Methyl hydrazinecarboxylate reacts with CS₂ in ethanol, forming a dithiocarbazate intermediate. Sodium hydroxide catalyzes this step, which proceeds at 0–5°C to minimize side reactions. -

Oxidative Cyclization :

The dithiocarbazate undergoes oxidative cyclization using iodine or hydrogen peroxide, yielding the thiadiazole ring. The methyl ester group remains intact due to the mild oxidative conditions.

Optimization Data :

-

Yield: 65–70%

-

Solvent System: Ethanol/water (3:1)

-

Oxidizing Agent: I₂ (1.2 equiv)

This method avoids SOCl₂, making it safer for large-scale applications. However, lower yields compared to the SOCl₂ route limit its industrial adoption.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Recent advances highlight the use of continuous flow reactors to enhance cyclization efficiency. By maintaining precise temperature and residence time, these systems achieve yields exceeding 80% for thiadiazole esters. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 10–15 min | Maximizes conversion |

| Temperature | 25–30°C | Minimizes byproducts |

| SOCl₂ Concentration | 1.5 equiv | Balances reactivity and safety |

Green Chemistry Approaches

Efforts to replace SOCl₂ with eco-friendly alternatives (e.g., thionyl bromide or polymer-supported reagents) are underway. Preliminary data suggest that thionyl bromide achieves comparable cyclization efficiency but introduces handling challenges due to higher toxicity.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each methodology:

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| SOCl₂ Cyclization | 70–75 | High | SOCl₂ toxicity |

| CS₂-Based Cyclization | 65–70 | Moderate | CS₂ flammability |

| Transesterification | 50–60 | Low | Hydrolysis risk |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial potential of derivatives of methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. A series of new derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis . This suggests that certain derivatives could serve as effective agents in combating bacterial infections.

Fungicidal Properties:

The compound has also been noted for its fungicidal activity, particularly in derivatives that incorporate thiadiazole moieties. These derivatives have shown promise in the development of new antifungal agents, which could be critical in addressing fungal infections that are resistant to existing treatments .

Agricultural Applications

Herbicides and Growth Regulators:

this compound has been identified as a key component in the formulation of herbicides and plant growth regulators. Research indicates that compounds derived from this thiadiazole can effectively control weed growth while being safe for crop plants such as rice and maize . The application rates and methods have been optimized for efficiency, demonstrating its potential in sustainable agricultural practices.

Pest Control:

Beyond herbicidal applications, this compound is also being explored for its potential as a biocide and pest repellent. Its effectiveness against various pests can improve crop yield and reduce reliance on synthetic pesticides .

Material Science

Synthesis of Novel Materials:

In material science, this compound has been utilized in the synthesis of novel materials with specific properties. For instance, its derivatives have been incorporated into polymer matrices to enhance mechanical strength and thermal stability . This application is particularly relevant in the development of advanced materials for industrial use.

Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis. In anti-inflammatory and anticancer research, it modulates specific signaling pathways to inhibit the proliferation of target cells .

Comparison with Similar Compounds

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Key Differences and Similarities :

- Molecular Properties :

- Synthesis : Synthesized via the Hurd-Mori method using thionyl chloride and ethyl acetoacetate . The methyl ester would likely follow a similar route with methylating agents.

- Applications: A key intermediate in synthesizing antifungal triazole derivatives and herbicidal cyanoacrylates .

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

Key Differences :

Aryl Esters (Naphthalen-2-yl, Quinolin-8-yl)

Key Features :

- Structural Modifications : Substitution with aromatic groups increases molecular weight and lipophilicity.

- Biological Activity : Exhibits enhanced antifungal and antiviral activity compared to alkyl esters. For instance, the naphthyl derivative showed inhibition against tobacco mosaic virus (TMV) .

- Crystallography: Non-planar thiadiazole and aryl rings with intermolecular hydrogen bonds, influencing stability and reactivity .

Herbicidal Cyanoacrylate Derivatives

Relevance: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a precursor for cyanoacrylates with thiadiazole moieties. These derivatives display potent herbicidal activity by targeting the D1 protein in plants . Methyl esters may offer similar utility but with altered pharmacokinetics due to shorter alkyl chains.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Research Findings and Trends

- Ester Group Impact : Alkyl esters (methyl, ethyl) improve solubility in organic solvents, facilitating reactions, while aryl esters enhance bioactivity through lipophilicity and steric effects .

- Synthetic Efficiency : Microwave-assisted methods reduce reaction time and increase yields for ethyl ester derivatives (e.g., 90°C for 15 minutes, ~85% yield) .

- Structural Insights : X-ray diffraction studies reveal planar thiadiazole-ester regions and hydrogen bonding in aryl esters, critical for crystallinity and stability .

Biological Activity

Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other notable effects. The findings are supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiadiazole ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. This compound exhibits significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Table 1 summarizes the MIC and MBC values for this compound against selected microorganisms:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.95 | 3.91 |

| Enterococcus faecalis | 15.62 | 62.5 |

| Micrococcus luteus | 7.81 | 15.62 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with the lowest MIC observed for Staphylococcus aureus .

Anticancer Activity

Thiadiazole derivatives have also shown promise in cancer treatment. A study evaluated the cytotoxic effects of various thiadiazole compounds on human cancer cell lines.

In Vitro Cytotoxicity

Table 2 presents the IC50 values for this compound against different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MKN-45 | 34.48 |

| HepG2 | 41.53 |

| A549 | 39.36 |

The compound exhibited significant cytotoxicity against the MKN-45 cell line, indicating its potential as an antitumor agent .

The biological activity of this compound can be attributed to its ability to interact with key biological targets. It has been shown to inhibit various enzymes involved in cancer progression and microbial resistance.

Enzyme Inhibition

Research indicates that thiadiazoles can inhibit histone deacetylases (HDACs) and other kinases associated with tumor growth and bacterial virulence . This dual action underscores their potential in therapeutic applications.

Case Studies

Several case studies have documented the efficacy of thiadiazoles in clinical settings:

- Antimicrobial Efficacy : A clinical trial demonstrated that patients treated with formulations containing thiadiazoles showed a significant reduction in bacterial load compared to control groups.

- Cancer Treatment : In a preclinical model of breast cancer, administration of thiadiazole derivatives resulted in tumor regression and improved survival rates.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate?

Answer: The compound is typically synthesized via esterification of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. A general protocol involves refluxing the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Post-reaction purification often includes recrystallization from solvent mixtures like DMF/acetic acid, as demonstrated in analogous heterocyclic ester syntheses .

Example Reaction Setup:

| Component | Quantity/Condition |

|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 0.1 mol |

| Methanol | 100 mL |

| Sulfuric acid | Catalytic amount |

| Reflux time | 3–5 hours |

| Yield | ~70–85% (estimated) |

Q. How is this compound characterized structurally and functionally?

Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm ester group formation and thiadiazole ring integrity.

- IR spectroscopy to identify C=O (ester) and C-S (thiadiazole) stretching vibrations.

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation pattern validation.

- Elemental analysis to verify purity (>95% by GC or HPLC) .

Q. What crystallographic tools are used to determine its molecular structure?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) and WinGX (for data processing) are widely used. Anisotropic displacement parameters and H-bonding networks are analyzed to resolve packing motifs .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Answer: Critical factors include:

- Catalyst selection : Replace sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition.

Yields >90% are achievable with optimized protocols, as seen in analogous thiadiazole syntheses .

Q. How are discrepancies in spectral data (e.g., NMR splitting patterns) resolved?

Answer:

- High-field NMR (≥500 MHz) reduces signal overlap and clarifies coupling constants.

- Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts, which are compared to experimental data .

- Complementary techniques : IR and MS confirm functional groups, ruling out impurities .

Q. What computational approaches predict its bioactivity in pesticide research?

Answer:

- Molecular docking : Models interactions with target enzymes (e.g., fungal cytochrome P450). The compound’s thiadiazole ring and ester group are key for binding, as observed in docking studies of related pesticides .

- QSAR modeling : Correlates electronic properties (e.g., logP, dipole moment) with antifungal activity .

Q. What are best practices for long-term storage to ensure stability?

Answer:

- Storage conditions : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar).

- Stability monitoring : Periodic HPLC analysis detects degradation (e.g., ester hydrolysis to the carboxylic acid).

- Safety protocols : Follow SDS guidelines for handling acute toxicity (Category 4 oral/dermal/inhalation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.